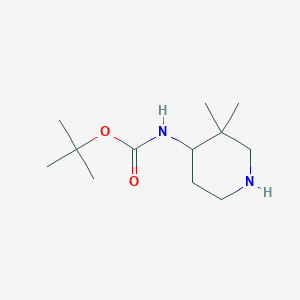
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
準備方法
The synthesis of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
科学的研究の応用
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(3,3-dimethylpiperidin-2-yl)methylcarbamate
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The unique structural arrangement of this compound contributes to its distinct properties and makes it valuable for specific research and industrial purposes .
生物活性
Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
The compound this compound features a tert-butyl group that enhances its stability and lipophilicity, facilitating better interaction with biological membranes. The synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base like triethylamine, optimizing yield and purity under controlled conditions.
General Properties
Carbamates generally exhibit a range of biological activities, including:
- Enzyme Inhibition : Many carbamates act as inhibitors for various enzymes.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.
The unique structure of this compound may influence its interaction with biological targets, potentially affecting pharmacokinetics and bioavailability.
Specific Biological Activities
Research indicates several specific biological activities associated with similar carbamate compounds:
-
Neuroprotective Effects :
- Compounds structurally related to this compound have demonstrated protective effects against neurotoxic agents such as amyloid-beta peptide (Aβ), which is implicated in Alzheimer’s disease. For instance, a related compound exhibited moderate protective effects in astrocytes against Aβ-induced cytotoxicity by reducing inflammatory markers like TNF-α .
- Inhibition of Acetylcholinesterase :
- Potential as Anticancer Agents :
Neuroprotective Study
A study investigating the neuroprotective effects of a structurally similar compound (M4) demonstrated its ability to inhibit β-secretase activity and reduce amyloid aggregation in vitro. The compound was tested in vivo using a scopolamine-induced model of cognitive impairment, showing promising results in reducing Aβ levels compared to control groups .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of related carbamates found that these compounds could significantly inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














